SCO-NHS carbonate
CAS No.:
Cat. No.: VC16594804
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO5 |
|---|---|
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | cyclooct-2-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
| Standard InChI | InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,1-4,6,8-9H2 |
| Standard InChI Key | BOMZHYMHPWNPCO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC#CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Introduction
Chemical Identity and Structural Properties
SCO-NHS carbonate belongs to the class of N-hydroxysuccinimide (NHS) esters, renowned for their reactivity with primary amines. The compound’s IUPAC name, cyclooct-2-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate, reflects its bicyclic structure comprising a cyclooctyne moiety linked to an NHS carbonate group. This configuration enables strain-promoted azide-alkyne cycloaddition (SPAAC), a hallmark of click chemistry that avoids toxic catalysts like copper .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2925279-71-4 |
| Molecular Formula | C₁₃H₁₅NO₅ |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | Cyclooct-2-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
| Canonical SMILES | C1CCC#CC(CC1)OC(=O)ON2C(=O)CCC2=O |
| Solubility (DMSO) | 250 mg/mL (942.47 mM) |
| Storage Conditions | -20°C, sealed, away from light |
The cyclooctyne group’s ring strain (≈18 kcal/mol) drives rapid reactivity with azides, forming stable triazole linkages . This kinetic profile distinguishes SCO-NHS carbonate from traditional NHS esters, which rely solely on amine reactivity.
Applications in Biomolecular Engineering
Bioconjugation and Drug Delivery
SCO-NHS carbonate’s dual functionality enables sequential conjugation strategies:
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Amine Coupling: The NHS ester reacts with lysine residues or N-termini of proteins, forming stable amide bonds.
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Click Chemistry: The cyclooctyne moiety undergoes SPAAC with azide-tagged molecules (e.g., lipids, dyes), enabling modular assembly of drug conjugates .
Table 2: Comparison with NHS-PEG Derivatives
| Parameter | SCO-NHS Carbonate | NHS-PEG-Maleimide |
|---|---|---|
| Reactive Group | Cyclooctyne + NHS | Maleimide + NHS |
| Reaction Type | SPAAC + Amine Coupling | Thiol Coupling + Amine |
| Catalyst Requirement | None | None |
| Typical Use Case | Dual-labeling | Protein-polymer conjugation |
This orthogonal reactivity is exploited in antibody-drug conjugates (ADCs), where SCO-NHS carbonate links cytotoxic payloads to antibodies without cross-reactivity.
In Vivo Formulation Strategies
For animal studies, SCO-NHS carbonate is formulated as a clarified solution using DMSO, PEG300, Tween 80, and saline . A typical protocol involves:
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Dissolving the compound in DMSO (e.g., 10 mg/mL).
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Sequential addition of PEG300 (20% v/v), Tween 80 (5% v/v), and saline (75% v/v) under vortexing .
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Filter sterilization (0.22 µm) to ensure injectable safety .
Analytical Profiling and Quality Control
Commercial batches of SCO-NHS carbonate exhibit >95% purity, verified via HPLC-RI (High-Performance Liquid Chromatography with Refractive Index detection). Key quality metrics include:
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Residual Solvents: <0.1% (tested by GC-MS).
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Water Content: <0.5% (Karl Fischer titration).
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Functional Activity: Confirmed via reaction with glycine standard (UV-Vis at 280 nm).
Emerging Research Directions
Recent studies explore SCO-NHS carbonate in proteome profiling and thermostability assays, where its rapid kinetics improve labeling efficiency over traditional dyes . For example, thermal shift assays (TSA) using SCO-NHS carbonate-conjugated proteins have identified drug targets with enhanced resolution .
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